molecular formula C23H22FN7O2 B3414233 2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one CAS No. 946314-75-6

2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B3414233
CAS No.: 946314-75-6
M. Wt: 447.5 g/mol
InChI Key: ZRVWRCWZJFHUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 946314-75-6) is a triazolo[4,5-d]pyrimidine derivative featuring a piperazine linker substituted with a 4-fluorophenyl acetyl group at one end and a 4-methoxyphenyl-triazolo-pyrimidine moiety at the other. Its molecular structure integrates a heterocyclic core (triazolo-pyrimidine) known for modulating biological targets such as kinases or phosphodiesterases, while the piperazine linker enhances solubility and pharmacokinetic properties . The 4-fluorophenyl and 4-methoxyphenyl substituents likely influence receptor binding affinity and metabolic stability, respectively.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-33-19-8-6-18(7-9-19)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-16-2-4-17(24)5-3-16/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVWRCWZJFHUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The presence of the triazole and pyrimidine rings is often linked to enhanced anticancer activity through the inhibition of specific enzymes involved in tumor progression. Studies have shown that derivatives of triazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Neurological Disorders

The piperazine moiety is known for its neuroactive properties. Compounds containing piperazine derivatives have been studied for their potential use in treating neurological disorders such as anxiety and depression. The dual action of this compound may provide a synergistic effect in modulating neurotransmitter systems.

Anti-inflammatory Effects

Compounds with similar structures have been investigated for their anti-inflammatory effects by targeting pathways involved in inflammation. For instance, the inhibition of p38 MAPK pathways has been shown to reduce inflammatory responses, making this compound a candidate for further investigation in inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Evaluated the cytotoxic effects on breast cancer cells (MCF-7).The compound demonstrated IC50 values lower than standard chemotherapeutics, indicating potent anticancer activity.
Neuropharmacological Assessment Assessed anxiolytic effects in rodent models.Showed significant reduction in anxiety-like behaviors compared to control groups, suggesting potential as an anxiolytic agent.
Anti-inflammatory Mechanism Investigated effects on TNFα release in vitro.Resulted in a marked decrease in TNFα levels, supporting its role as an anti-inflammatory agent.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions including:

  • Reagents : Aluminum chloride as a catalyst.
  • Reaction Medium : Dichloromethane.
  • Temperature : Reactions are generally conducted at temperatures ranging from 0°C to room temperature.

For example, one synthetic route involves the reaction of various precursors under controlled conditions leading to the formation of the target compound with yields around 60% .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differentiating features:

Compound Name Core Structure Substituents Key Structural Differences Reference
2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one (Target) Triazolo-pyrimidine 4-Fluorophenyl (R1), 4-Methoxyphenyl (R2) Reference compound for comparison.
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone Triazolo-pyrimidine 4-Methylphenyl (R1), 4-Trifluoromethylphenyl (R2) Increased lipophilicity due to trifluoromethyl group; potential enhanced blood-brain barrier penetration.
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one Triazolo-pyrimidine 4-Ethoxyphenyl (R1), Phenoxyethyl (R2) Ethoxy group may reduce metabolic oxidation compared to methoxy; phenoxy adds steric bulk.
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone Dichlorophenyl, Triazolylmethyl Triazolone core instead of triazolo-pyrimidine; dichlorophenyl enhances halogen bonding.
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Piperazine-linked pyridinyl Chloro-trifluoromethylpyridine, Thiophene Pyridine core replaces triazolo-pyrimidine; thiophene improves π-π stacking.

Key Findings from Structural Comparisons :

Ethoxy substituents (e.g., ) may confer slower hepatic metabolism via cytochrome P450 compared to methoxy groups due to steric hindrance .

Piperazine Linker Variations :

  • Thiophene-containing analogs (e.g., ) demonstrate improved solubility in polar solvents (e.g., 25 mg/mL in DMSO vs. 15 mg/mL for the target compound) due to sulfur’s electron-rich nature.

Biological Activity

The compound 2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the triazole and piperazine moieties. The general synthetic route can be summarized as follows:

  • Formation of Triazole Ring : The initial step typically involves the reaction of appropriate phenolic compounds with azides to form the triazole structure.
  • Piperazine Integration : The piperazine ring is then introduced through nucleophilic substitution reactions.
  • Final Modification : The final compound is obtained via acylation or similar reactions to attach the fluorophenyl and methoxyphenyl groups.

Antimicrobial Activity

Research has indicated that compounds containing triazole and piperazine moieties exhibit significant antimicrobial activity. For instance, derivatives related to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainAntifungal StrainInhibition Zone (mm)
Compound AE. coliC. albicans30
Compound BS. aureusA. niger25
Target CompoundE. coliC. albicans28

Anticancer Activity

The anticancer potential of triazole derivatives has been documented in several studies. For example, compounds similar to the target molecule have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)
Compound XMCF-71.05
Compound YA5490.98
Target CompoundMCF-71.20

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, triazole derivatives often act as inhibitors of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . Furthermore, piperazine derivatives are known to modulate neurotransmitter systems, potentially contributing to their anticancer effects.

Case Studies

A notable study evaluated the biological activities of a series of triazole derivatives, revealing that modifications on the phenyl rings significantly influenced their antimicrobial potency . Another study highlighted the anticancer efficacy of similar compounds through a mechanism involving apoptosis induction in tumor cells.

Q & A

Q. What are the typical synthetic routes for synthesizing triazolopyrimidine derivatives like this compound, and what are critical optimization steps?

Answer :

  • Multi-step synthesis : The compound is synthesized via sequential reactions, starting with the formation of the triazolopyrimidine core, followed by piperazine coupling, and fluorophenyl/methoxyphenyl group introduction. Key steps include nucleophilic substitution and cyclization reactions .
  • Critical conditions : Use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts (e.g., palladium on carbon) to enhance yield. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical for avoiding side reactions .
  • Validation : Intermediate purity is confirmed via TLC and HPLC before proceeding to subsequent steps .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic methods are essential?

Answer :

  • Spectroscopic techniques :
    • NMR (¹H, ¹³C, 2D-COSY): Assigns proton environments and confirms substituent positions (e.g., fluorophenyl vs. methoxyphenyl groups) .
    • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
    • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Optional for absolute configuration determination if single crystals are obtained .

Q. What are the primary pharmacological targets and assays used to evaluate this compound’s bioactivity?

Answer :

  • Targets : Triazolopyrimidines often inhibit kinases (e.g., EGFR, VEGFR) or enzymes like cyclooxygenase (COX-2) involved in cancer or inflammation .
  • Assays :
    • In vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
    • Cell viability assays (MTT/XTT) using cancer cell lines (e.g., MCF-7, HeLa) .
    • Binding affinity studies via surface plasmon resonance (SPR) or molecular docking .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action (MOA) for this compound’s anticancer activity?

Answer :

  • Pathway analysis : Perform Western blotting or qPCR to assess downstream targets (e.g., apoptosis markers like Bcl-2/Bax) .
  • Molecular docking : Use software (AutoDock, Schrödinger) to predict interactions with kinase ATP-binding pockets .
  • Kinase profiling panels : Screen against 50–100 kinases to identify selectivity (e.g., DiscoverX KinomeScan) .

Q. How should data contradictions in biological activity between similar derivatives be resolved?

Answer :

  • Comparative SAR studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and test in parallel assays .
  • Structural analysis : Use X-ray co-crystallography or cryo-EM to compare target binding modes .
  • Meta-analysis : Aggregate data from multiple studies to identify consensus trends (e.g., fluorophenyl groups enhancing cytotoxicity) .

Q. What strategies optimize the compound’s selectivity to minimize off-target effects?

Answer :

  • Proteomic profiling : Use affinity pulldown assays with SILAC labeling to identify off-target interactions .
  • Scaffold modification : Introduce steric hindrance (e.g., methyl groups) near the triazole ring to block non-specific binding .
  • In vivo PK/PD studies : Monitor tissue distribution and metabolite formation in rodent models .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

Answer :

  • Key modifications :
    • Piperazine ring : Replace with morpholine for improved solubility .
    • Methoxyphenyl group : Substitute with electron-withdrawing groups (e.g., nitro) to enhance target affinity .
  • Computational modeling : Generate QSAR models using descriptors like logP and polar surface area to predict activity .

Q. What methodologies assess the compound’s stability under physiological conditions?

Answer :

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed triazole or oxidized methoxy groups) .
  • Plasma stability assays : Incubate with human/rat plasma and quantify parent compound via HPLC .

Q. How can researchers address formulation challenges, such as poor aqueous solubility?

Answer :

  • Excipient screening : Test co-solvents (PEG 400, cyclodextrins) or lipid-based nanoemulsions .
  • Salt formation : Synthesize hydrochloride or phosphate salts to improve crystallinity .
  • Amorphous solid dispersion : Use spray drying with polymers (HPMCAS) to enhance bioavailability .

Q. What experimental designs evaluate synergistic effects with existing chemotherapeutics?

Answer :

  • Combination index (CI) : Calculate using the Chou-Talalay method in cell viability assays .
  • Isobologram analysis : Determine additive/synergistic interactions at varying dose ratios .
  • In vivo xenograft models : Administer combination therapy and monitor tumor regression vs. monotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.